Direct Comparator Activity Data Not Available for 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
No peer-reviewed study or patent was identified that reports a side-by-side biological or physicochemical comparison of 1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one with a structurally analogous comparator (e.g., 1-(piperidin-1-yl)-2,2-dimethylbutan-1-one or 1-(4-fluoropiperidin-1-yl)-2,2-dimethylbutan-1-one). The 4,4-difluoropiperidine scaffold itself has been shown to impart high D4R potency and selectivity in a related chemotype [1], but these data cannot be directly extrapolated to the target compound.
| Evidence Dimension | Biological activity (D4R antagonism) |
|---|---|
| Target Compound Data | Not reported for 1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one |
| Comparator Or Baseline | Other 4,4-difluoropiperidine derivatives (e.g., (R)-55) show Ki values in the nanomolar range for D4R [1] |
| Quantified Difference | Cannot be calculated – target compound lacks quantitative data |
| Conditions | Not applicable |
Why This Matters
Procurement decisions based on scaffold-level inference alone carry a high risk of unexpected activity or property changes; direct experimental data are required for confident selection.
- [1] Witt, J. O. et al. Bioorg. Med. Chem. Lett. 2016, 26, 5698–5702. View Source
